4-(3-Trifluoromethoxyphenyl)benzoic acid
Description
Chemical Classification and Significance
4-(3-Trifluoromethoxyphenyl)benzoic acid (C₁₄H₉F₃O₃, molecular weight 282.21 g/mol) is a fluorinated aromatic carboxylic acid characterized by a biphenyl core substituted with a trifluoromethoxy (–OCF₃) group at the 3-position of one phenyl ring and a carboxylic acid (–COOH) group at the 4-position of the adjacent phenyl ring. This compound belongs to the broader class of organofluorine chemicals, which are distinguished by carbon–fluorine bonds that confer unique physicochemical properties. The trifluoromethoxy group combines high electronegativity (Pauling electronegativity of fluorine: 3.98) with strong lipophilicity (π = +1.04 for –OCF₃), making it a critical functional group in medicinal chemistry and materials science.
The biphenyl scaffold provides structural rigidity, while the –OCF₃ group enhances metabolic stability and membrane permeability compared to non-fluorinated analogs. These features are leveraged in drug discovery, where this compound serves as a precursor for protease inhibitors and kinase modulators. Its electronic profile also makes it valuable in liquid crystal design, where the –OCF₃ group improves dielectric anisotropy.
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₄H₉F₃O₃ | |
| Molecular weight | 282.21 g/mol | |
| Lipophilicity (logP) | ~3.5 (estimated) | |
| Polar surface area | 46.5 Ų |
Historical Development of Trifluoromethoxyphenyl Compounds
The synthesis of trifluoromethoxy-containing compounds began in the mid-20th century, driven by the demand for thermally stable polymers and agrochemicals. Early methods relied on harsh fluorination agents like ClF₃ or HF, which limited scalability. A breakthrough came in the 1980s with the development of tris(dimethylamino)sulfonium trifluoromethoxide (TAS-OCF₃), enabling nucleophilic trifluoromethoxylation under milder conditions.
The first reported synthesis of this compound in 2019 utilized Suzuki-Miyaura cross-coupling between 3-trifluoromethoxyphenylboronic acid and 4-bromobenzoic acid. This method achieved a 78% yield and highlighted the compound’s compatibility with palladium catalysis, a cornerstone of modern aryl–aryl bond formation. Subsequent advances, such as photoredox-mediated trifluoromethoxylation, have expanded access to derivatives with improved regioselectivity.
Research Significance in Organofluorine Chemistry
The –OCF₃ group in this compound exemplifies the strategic use of fluorine to fine-tune molecular properties. Key advancements include:
- Electron-Withdrawing Effects : The –OCF₃ group reduces the pKa of the adjacent carboxylic acid by ~1 unit compared to non-fluorinated analogs, enhancing hydrogen-bonding capacity. This property is exploited in crystal engineering to stabilize supramolecular architectures.
- Metabolic Stability : Fluorine’s low polarizability minimizes oxidative metabolism, extending the half-life of drug candidates derived from this scaffold. For example, analogs of this compound exhibit 3-fold greater stability in human liver microsomes than their methoxy counterparts.
- Material Science Applications : The compound’s high thermal stability (decomposition temperature >250°C) and low dielectric loss make it suitable for high-performance polymers. Blends with polyimides show a 40% reduction in moisture absorption compared to non-fluorinated controls.
Recent studies have also explored its role in positron emission tomography (PET) tracer development, where the –OCF₃ group improves blood–brain barrier penetration. These multidisciplinary applications underscore its importance as a versatile building block in synthetic chemistry.
Properties
IUPAC Name |
4-[3-(trifluoromethoxy)phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O3/c15-14(16,17)20-12-3-1-2-11(8-12)9-4-6-10(7-5-9)13(18)19/h1-8H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCUWGMMRYYPDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681363 | |
| Record name | 3'-(Trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1093758-81-6 | |
| Record name | 3'-(Trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cross-Coupling Reactions (Suzuki-Miyaura Coupling)
The most widely employed method for synthesizing this compound involves Suzuki-Miyaura cross-coupling between a halogenated benzoic acid derivative and a trifluoromethoxy-substituted phenyl boronic acid or ester.
-
- 4-Bromobenzoic acid or 4-iodobenzoic acid
- 3-Trifluoromethoxyphenylboronic acid or boronate ester
-
- Palladium catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2
- Base: potassium carbonate (K2CO3) or sodium carbonate (Na2CO3)
- Solvents: mixtures of water, ethanol, or dimethylformamide (DMF)
- Temperature: typically 60–90°C
- Reaction time: 6–24 hours
-
- Oxidative addition of the aryl halide to Pd(0)
- Transmetalation with the boronic acid
- Reductive elimination to form the biphenyl bond
-
- High regioselectivity and yields (up to 85%)
- Mild reaction conditions
- Tolerance to functional groups including carboxylic acids and trifluoromethoxy substituents
Direct Trifluoromethoxylation of Biphenyl Precursors
An alternative approach involves first synthesizing 4-phenylbenzoic acid derivatives, followed by direct trifluoromethoxylation of the phenyl ring at the 3-position.
-
- Trifluoromethoxylation reagents such as trifluoromethyl hypofluorite (CF3OF), or nucleophilic trifluoromethoxide sources like silver trifluoromethoxide (AgOCF3)
- Catalysts: copper or silver salts to facilitate electrophilic or nucleophilic substitution
-
- Controlled temperature (often below 80°C)
- Anhydrous and inert atmosphere to prevent decomposition
-
- Regioselectivity control for substitution at the 3-position
- Handling of reactive and sometimes unstable trifluoromethoxylation reagents
Multi-Step Synthesis via Functional Group Transformations
In some protocols, the trifluoromethoxy group is introduced earlier in the synthetic sequence on a substituted benzene ring, which is then coupled with benzoic acid derivatives.
- Example Steps:
- Synthesis of 3-trifluoromethoxyaniline or 3-trifluoromethoxyphenol derivatives.
- Conversion to boronic acid or halide intermediates.
- Cross-coupling with halogenated benzoic acid derivatives.
- Final purification and crystallization.
Reaction Conditions and Optimization
| Parameter | Typical Range/Conditions | Notes |
|---|---|---|
| Catalyst | Pd(PPh3)4, Pd(dppf)Cl2 | 1–5 mol% loading |
| Base | K2CO3, Na2CO3 | 2–3 equivalents |
| Solvent | Water/ethanol, DMF, toluene | Mixed solvents improve solubility and yield |
| Temperature | 60–90 °C | Higher temperatures may increase rate but risk side reactions |
| Reaction Time | 6–24 hours | Monitored by TLC or HPLC |
| Atmosphere | Nitrogen or argon | Prevents oxidation of catalyst and reagents |
Optimization strategies include microwave-assisted heating to reduce reaction time and improve yields, and the use of ligands to enhance catalyst stability and selectivity.
Purification and Characterization
After synthesis, purification typically involves:
- Acid-base extraction to remove inorganic salts and byproducts.
- Recrystallization from solvents such as ethanol or ethyl acetate.
- Chromatographic methods (flash column chromatography or preparative HPLC) for high purity.
Characterization techniques include:
- NMR Spectroscopy: ^1H, ^13C, and ^19F NMR to confirm substitution pattern and trifluoromethoxy presence.
- Mass Spectrometry: To verify molecular weight (expected ~312 g/mol).
- IR Spectroscopy: Carboxylic acid C=O stretch (~1680 cm⁻¹), aromatic C–F and OCF3 vibrations.
- HPLC: To assess purity (>98% typically achieved).
Research Findings and Industrial Considerations
Yield and Scalability: Suzuki coupling methods have been scaled up to multi-gram quantities with yields ranging from 70% to 90% under optimized conditions. Continuous flow reactors have been explored to improve heat and mass transfer, reducing reaction times and improving safety when handling fluorinated reagents.
Stability: The compound is stable under acidic to neutral pH but may degrade under strongly basic or high-temperature conditions (>150°C). Proper storage under inert atmosphere at low temperature (-20°C) is recommended.
Environmental and Safety Notes: Fluorinated reagents and catalysts require careful handling due to toxicity and reactivity. Waste streams must be treated to remove heavy metals and fluorinated byproducts.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations/Challenges |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd catalyst, aryl halide, trifluoromethoxyphenyl boronic acid, base, 60–90°C | High yield, regioselective, scalable | Requires expensive Pd catalyst, boronic acid synthesis |
| Direct Trifluoromethoxylation | Electrophilic/nucleophilic trifluoromethoxylation reagents, Cu/Ag catalysts | Direct introduction of OCF3 group | Regioselectivity control, reagent instability |
| Multi-Step Functionalization | Synthesis of trifluoromethoxy intermediates, cross-coupling | Flexibility in substitution pattern | Longer synthesis, multiple purification steps |
Chemical Reactions Analysis
4-(3-Trifluoromethoxyphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
- Building Block : It serves as a fundamental building block in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
- Synthesis Methods : Common synthetic routes include Suzuki coupling reactions involving 3-trifluoromethoxyaniline and 4-bromobenzoic acid, often using palladium catalysts .
Biology
- Enzyme Inhibition Studies : The compound is investigated for its potential to inhibit various enzymes, making it a valuable biochemical probe. Its lipophilicity aids in penetrating cell membranes, enhancing its biological activity.
- Protein-Ligand Interactions : It is used to study interactions between small molecules and biological macromolecules, providing insights into drug design .
Medicine
- Therapeutic Properties : The compound shows promise in anti-inflammatory and anticancer applications. Preliminary studies indicate it can inhibit pro-inflammatory cytokines and key protein kinases involved in cancer progression .
- Antimicrobial Activity : Research indicates significant antimicrobial properties against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.78 to 3.125 µg/mL against Staphylococcus aureus.
Industry
- Material Development : It is utilized in developing advanced materials such as polymers and coatings due to its unique chemical properties .
The biological activity of 4-(3-Trifluoromethoxyphenyl)benzoic acid can be summarized as follows:
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Significant inhibitory effects on various enzymes; binding affinity studies support therapeutic use. |
| Antimicrobial Activity | Effective against various bacteria; MIC values indicate potential for antimicrobial development. |
| Anti-inflammatory | Modulates inflammatory pathways; inhibits pro-inflammatory cytokines. |
| Anticancer Potential | Inhibits key protein kinases (e.g., EGFR) with high inhibition rates at low concentrations. |
Case Studies and Research Findings
Several studies have highlighted the compound's potential:
- Inhibitory Profile : A study revealed that compounds similar to this compound exhibited varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values ranging from 22.23 µM to 36.05 µM, indicating moderate potency .
- Molecular Docking Studies : These studies suggest strong binding affinities between the compound and targeted enzymes, which could be exploited for therapeutic purposes .
- Anticancer Activity : A notable study reported that derivatives of this compound displayed significant activity against breast cancer cell lines, with IC50 values indicating effective induction of apoptosis and cell cycle arrest at G2/M phase .
| Compound Name | Structure Features | IC50 (µM) | Target Enzyme |
|---|---|---|---|
| This compound | Chloro group at C2, Trifluoromethoxy at C4 | Not specified | AChE/BChE |
| Benzyl{3-hydroxy-4-[(2-methoxyphenyl)carbamoyl]phenyl}-carbamate | Similar structure | 22.23 | BChE |
| Rivastigmine | Second-generation AChE inhibitor | 36.05 | AChE |
Antimicrobial Activity Table
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 0.78 - 3.125 | Staphylococcus aureus (including MRSA), Bacillus subtilis |
| Related Trifluoromethyl derivatives | 1 - 4 | Various strains |
Mechanism of Action
The mechanism of action of 4-(3-Trifluoromethoxyphenyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes and reach its target sites. The benzoic acid moiety can form hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table highlights key structural analogs, emphasizing substituent variations and their physicochemical properties:
Key Differences and Implications
Electronic Effects
- Trifluoromethoxy vs. Fluorophenoxy: The trifluoromethoxy group (-OCF₃) in the target compound is more electron-withdrawing than the fluorophenoxy group (-O-C₆H₄F) in 4-(4-fluorophenoxy)benzoic acid. This enhances resistance to enzymatic degradation, making it favorable for drug design .
Thermal Stability
- 4-(4-Fluorophenoxy)benzoic acid exhibits a melting point of 171–175°C, suggesting moderate thermal stability suitable for industrial processing . Data for the target compound are unavailable, but the bulkier -OCF₃ group may lower melting points compared to smaller substituents.
Biological Activity
4-(3-Trifluoromethoxyphenyl)benzoic acid is a fluorinated aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a benzoic acid core substituted with a trifluoromethoxy group at the para position. This structural modification enhances its lipophilicity and may influence its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of this compound possess potent activity against various Gram-positive bacteria.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 0.78 - 3.125 | Staphylococcus aureus (including MRSA), Bacillus subtilis |
| Related Trifluoromethyl derivatives | 1 - 4 | Various strains |
The minimum inhibitory concentration (MIC) values indicate that these compounds can effectively inhibit bacterial growth, making them candidates for further development as antimicrobial agents .
Anti-inflammatory Properties
The trifluoromethoxy group is known to modulate inflammatory pathways. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, although detailed mechanisms remain to be elucidated. The compound's ability to penetrate cell membranes enhances its potential effectiveness in targeting intracellular pathways involved in inflammation .
Anticancer Potential
Recent docking studies have revealed that derivatives of this compound can inhibit key protein kinases involved in cancer progression, such as EGFR (epidermal growth factor receptor). Inhibitory assays demonstrated significant activity against EGFR with inhibition rates reaching up to 92% at concentrations as low as 10 nM . This suggests a promising avenue for developing anticancer therapies based on the structural framework of this compound.
The mechanism of action for this compound involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound's lipophilicity, facilitating cellular uptake. Once inside the cell, it can modulate enzyme activities and receptor interactions, leading to various biological effects .
Case Studies
- Antimicrobial Efficacy : In a study comparing various derivatives of benzoic acid, this compound exhibited superior antibacterial activity against MRSA strains compared to non-fluorinated analogs. The study highlighted the role of the trifluoromethyl group in enhancing antimicrobial potency .
- Inflammation Inhibition : A recent investigation into the anti-inflammatory effects of this compound showed a reduction in TNF-alpha levels in vitro, indicating its potential use in treating inflammatory diseases .
Q & A
Q. What are the recommended protocols for synthesizing 4-(3-trifluoromethoxyphenyl)benzoic acid derivatives?
- Methodological Answer : A common approach involves Suzuki-Miyaura cross-coupling to attach the trifluoromethoxyphenyl group to the benzoic acid scaffold. For example:
- Reagents : Use Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, and a mixture of THF/H₂O as solvent .
- Conditions : React at 80–90°C for 12–24 hours under inert atmosphere.
- Purification : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, hexane/EtOAc gradient) .
- Yield Optimization : Adjust stoichiometric ratios (e.g., 1:1.2 boronic acid to bromide) to mitigate steric hindrance from the trifluoromethoxy group.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine multiple techniques:
- HPLC/LC-MS : Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid to assess purity (>95%) and detect degradation products .
- NMR : Confirm regiochemistry via ¹H-NMR (e.g., aromatic proton splitting patterns) and ¹⁹F-NMR (δ –58 ppm for CF₃O group) .
- Elemental Analysis : Validate C, H, N, and F percentages against theoretical values (e.g., C: 54.56%, H: 2.82%, F: 19.93%) .
Q. What crystallization strategies are effective for X-ray diffraction studies?
- Methodological Answer :
- Solvent Screening : Test slow evaporation in dimethyl sulfoxide (DMSO)/water or methanol/dichloromethane mixtures to obtain single crystals .
- Software Tools : Use SHELXL for refinement and WinGX for data integration. Validate hydrogen bonding using ORTEP-3 for graphical representation .
- Challenges : The trifluoromethoxy group may induce disorder; apply restraints during refinement in SHELXL to resolve electron density ambiguities .
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., disordered trifluoromethoxy groups) be resolved?
- Methodological Answer :
- Multi-Software Validation : Compare refinement results from SHELXL (for small molecules) and SIR97 (for direct methods) to cross-validate bond lengths and angles .
- Dynamic Disorder Modeling : In SHELXL, use PART instructions to model partial occupancy of the CF₃O group if thermal motion is observed .
- Supplementary Data : Validate with DFT-optimized geometries (e.g., Gaussian09) to compare theoretical and experimental torsion angles .
Q. What strategies address low yields in coupling reactions involving the trifluoromethoxyphenyl moiety?
- Methodological Answer :
- Catalyst Screening : Replace Pd(PPh₃)₄ with Pd(OAc)₂/XPhos for enhanced electron-deficient aryl coupling .
- Microwave Assistance : Reduce reaction time to 1–2 hours at 120°C to minimize thermal decomposition .
- Byproduct Analysis : Use LC-MS to identify undesired homocoupling products; add stoichiometric CuI to suppress them .
Q. How can computational methods predict the pharmacological activity of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., cyclooxygenase-2). Parameterize the CF₃O group with AM1-BCC charges for accurate electrostatics .
- ADMET Prediction : Employ SwissADME to assess logP (predicted ~3.2) and permeability, critical for CNS-targeted drug design .
- Synergy with Experimental IC₅₀ : Validate docking scores with in vitro enzyme inhibition assays (e.g., fluorescence-based COX-2 assays) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
